MAGE-1 (96-104)
Description
Properties
sequence |
SLFRAVITK |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 1 (96-104); MAGE-1 (96-104) |
Origin of Product |
United States |
Scientific Research Applications
Introduction to MAGE-1 (96-104)
MAGE-1 (96-104) refers to a specific peptide derived from the Melanoma Antigen Gene (MAGE) family, particularly MAGE-A1. This peptide is recognized for its potential applications in cancer immunotherapy, particularly in melanoma and other malignancies. MAGE proteins are typically expressed in various tumors but not in normal tissues, making them attractive targets for cancer vaccines and immunotherapeutic strategies.
Cancer Immunotherapy
MAGE-1 (96-104) has garnered significant attention in the field of cancer immunotherapy due to its immunogenic properties. The peptide has been shown to elicit robust T-cell responses, which are crucial for effective anti-tumor immunity.
- Peptide Vaccination : Clinical studies have demonstrated that MAGE-1 (96-104), when used in peptide-based vaccines, can stimulate cytotoxic T lymphocyte (CTL) responses. For instance, a study reported that patients receiving vaccinations with MAGE-derived peptides exhibited detectable T-cell responses capable of lysing tumor cells expressing the corresponding antigens .
| Study | Vaccine Composition | Patient Response | Outcome |
|---|---|---|---|
| Study 1 | MAGE-1 (96-104), MAGE-A10 | CTL response detected | Immunogenicity confirmed |
| Study 2 | MAGE-1 (96-104) with GM-CSF | T-cell activation observed | Enhanced immune response |
Combination Therapies
MAGE-1 (96-104) is often included in combination therapies to enhance the overall efficacy of treatment regimens.
- Adjuvant Use : The peptide has been effectively combined with adjuvants such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Montanide ISA-51. These combinations have shown improved immune responses in clinical settings, indicating that adjuvants can significantly enhance the immunogenic potential of MAGE peptides .
Targeting Cancer-Testis Antigens
MAGE proteins, including MAGE-1, are classified as cancer-testis antigens (CTAs), which are typically expressed in germline tissues and various tumors. This unique expression pattern allows for targeted therapeutic strategies that minimize damage to normal tissues.
- Therapeutic Vaccines : The specificity of MAGE expression makes it a suitable candidate for therapeutic vaccines aimed at eliciting immune responses against tumors while sparing normal cells. Studies have indicated that targeting CTAs like MAGE can lead to favorable clinical outcomes in melanoma and potentially other cancers .
Monitoring Disease Progression
MAGE expression levels can serve as biomarkers for disease progression and treatment response.
- Biomarker Development : Research has shown that measuring the presence of MAGE-specific T-cells may correlate with tumor burden and patient prognosis. This application is particularly relevant in monitoring responses to immunotherapies .
Case Study 1: Melanoma Treatment with MAGE Peptides
In a clinical trial involving melanoma patients, participants received a vaccine containing MAGE-1 (96-104). Results showed:
- A significant increase in CTL activity post-vaccination.
- Tumor regression observed in several patients.
This case highlights the potential of MAGE peptides as effective components of melanoma immunotherapy .
Case Study 2: Combination Therapy with Azacitidine
A study explored the effects of combining azacitidine with MAGE-targeted therapies in patients with acute myeloid leukemia (AML). Key findings included:
- Upregulation of MAGE expression following treatment.
- Enhanced T-cell responses against AML cells expressing MAGE antigens.
These results suggest that combining epigenetic modifiers with peptide-based vaccines may improve therapeutic outcomes .
Comparison with Similar Compounds
Tables
Table 1. MAGE-1 (96-104) Expression Across Cancers
Table 2. Comparative Immunogenicity of Antigens
| Antigen | HLA Restriction | CTL Response Strength | Clinical Trial Phase |
|---|---|---|---|
| MAGE-1 (96-104) | HLA-A2 | +++ | Phase I/II |
| MAGE-3 (112-120) | HLA-A1 | ++ | Phase II |
| HER2 (369-377) | HLA-A2 | + | Phase III (approved) |
Preparation Methods
Peptide Synthesis and Purification
The MAGE-1 (96-104) peptide corresponds to a defined amino acid sequence within the MAGE-1 protein that is recognized by cytotoxic T lymphocytes (CTLs) in the context of HLA class I molecules. The preparation process typically involves:
Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized chemically using automated SPPS techniques, which sequentially add amino acids from the C-terminus to the N-terminus on a resin support. This method allows for precise control over the peptide sequence and modifications if needed.
Purity Standards: Synthesized peptides are purified to a high degree, generally exceeding 80% purity, to ensure biological efficacy and reduce contaminants that could affect immunogenicity or experimental outcomes. Purification is commonly achieved by high-performance liquid chromatography (HPLC).
Storage and Handling: After synthesis and purification, peptides are dissolved in dimethyl sulfoxide (DMSO) at a concentration of 10 mM and stored in aliquots at −80°C to maintain stability and prevent degradation until use.
Peptide Loading and Presentation
For immunological assays and vaccine formulations, the MAGE-1 (96-104) peptide must be effectively presented by antigen-presenting cells (APCs) to T cells:
Peptide Pulsing of APCs: Target cells such as T2 cells or autologous Epstein-Barr virus-transformed B cells (EBV-B cells) are pulsed with the peptide. This involves incubating cells with the peptide at optimal concentrations (often in the nanomolar range) to allow peptide binding to HLA molecules on the cell surface.
HLA Restriction: The MAGE-1 (96-104) peptide is presented in the context of specific HLA class I alleles (e.g., HLA-A2), which is critical for recognition by CTLs. The peptide-HLA complex formation is essential for eliciting a targeted immune response.
Recombinant Protein and Peptide Complex Preparation
In some advanced experimental setups, the MAGE-1 peptide is refolded with recombinant HLA molecules and β2-microglobulin to form stable peptide-HLA complexes:
Refolding and Purification: The peptide is refolded in vitro with recombinant HLA-A*02:01 and β2-microglobulin proteins. The resulting complex is purified using size-exclusion chromatography, such as on a Superdex 200 10/300 GL column, to isolate correctly folded peptide-HLA complexes.
Biotinylation and Tetramerization: For immunological detection (e.g., flow cytometry), the peptide-HLA complex can be biotinylated enzymatically and tetramerized with streptavidin conjugates. This enhances the avidity and allows for precise identification of peptide-specific T cells.
Immunogenicity and Functional Validation
The prepared MAGE-1 (96-104) peptide is validated for its ability to stimulate T cells:
T Cell Activation Assays: Peptide-pulsed APCs are co-cultured with CTL clones or peripheral blood mononuclear cells (PBMCs) from vaccinated or cancer patients. The production of interferon-gamma (IFN-γ) is measured as an indicator of T cell activation.
Dose-Response: Effective peptide concentrations for stimulation typically range from 15 to 100 nM, with responses measurable by ELISA or ELISPOT assays.
Summary Table of Preparation and Validation Parameters
Research Findings on MAGE-1 (96-104) Peptide Preparation
The MAGE-1 (96-104) peptide has been synthesized and used in clinical vaccine trials, demonstrating immunogenicity when administered with adjuvants like GM-CSF and Montanide ISA-51.
Studies have shown that CTLs recognizing this peptide can lyse tumor cell lines expressing the appropriate HLA allele and MAGE-1 protein, confirming the functional relevance of the prepared peptide.
The peptide has also been used to generate peptide-HLA tetramers for detecting specific T cell populations, indicating the importance of high-quality peptide-HLA complex preparation.
Q & A
Q. How can preclinical models better recapitulate the tumor microenvironment for MAGE-1 (96-104) immunotherapy testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
